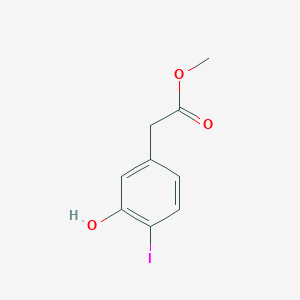(2,4,6-trimethylphenyl)silane CAS No. 185672-19-9](/img/structure/B13352429.png)
[Bis(2,4,6-trimethylphenyl)boranyl](diphenyl)(2,4,6-trimethylphenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dimesitylboryl)(mesityl)diphenylsilane is an organosilicon compound that features both boron and silicon atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dimesitylboryl)(mesityl)diphenylsilane typically involves the reaction of aryl halides with silyldimesitylborane in the presence of alkali-metal alkoxides . For example, the reaction of aryl bromides or iodides with Ph₂MeSi–BMes₂ and Na(OtBu) yields the desired aryldimesitylboranes in good to high yields . This method is advantageous due to its high selectivity and efficiency.
Industrial Production Methods
While specific industrial production methods for (Dimesitylboryl)(mesityl)diphenylsilane are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Dimesitylboryl)(mesityl)diphenylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids and other oxidation products.
Reduction: Reduction reactions can lead to the formation of stable dianions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as alkali metals (e.g., sodium or potassium) are used.
Substitution: Nucleophilic substitution reactions often involve organometallic reagents like n-butyllithium.
Major Products
Oxidation: Boronic acids and mesitylene.
Reduction: Dimesitylborinic acid and other reduced boron-containing compounds.
Substitution: Various aryldimesitylboranes depending on the substituents introduced.
Scientific Research Applications
(Dimesitylboryl)(mesityl)diphenylsilane has several applications in scientific research:
Biology and Medicine:
Mechanism of Action
The mechanism of action of (Dimesitylboryl)(mesityl)diphenylsilane involves its ability to participate in π-conjugation and electron transfer processes. The dimesitylboryl group acts as an electron acceptor, while the silicon atom can facilitate electron delocalization . This unique combination allows the compound to exhibit high fluorescence quantum yields and efficient electron-transporting properties, making it valuable in optoelectronic applications .
Comparison with Similar Compounds
Similar Compounds
Tetraphenylethene derivatives: These compounds also feature dimesitylboryl groups and are used in similar applications, such as OLEDs.
Carbazole-derived organoboron compounds: These compounds have similar electronic properties and are used in optoelectronics.
Quasi-oligothiophene chromophores: These compounds contain dimesitylboryl groups and are used in photophysical studies.
Uniqueness
(Dimesitylboryl)(mesityl)diphenylsilane is unique due to its combination of boron and silicon atoms, which provides distinct electronic properties not found in other similar compounds. Its ability to act as both a light emitter and an electron transporter in OLEDs sets it apart from other materials .
Properties
CAS No. |
185672-19-9 |
|---|---|
Molecular Formula |
C39H43BSi |
Molecular Weight |
550.7 g/mol |
IUPAC Name |
bis(2,4,6-trimethylphenyl)boranyl-diphenyl-(2,4,6-trimethylphenyl)silane |
InChI |
InChI=1S/C39H43BSi/c1-26-20-29(4)37(30(5)21-26)40(38-31(6)22-27(2)23-32(38)7)41(35-16-12-10-13-17-35,36-18-14-11-15-19-36)39-33(8)24-28(3)25-34(39)9/h10-25H,1-9H3 |
InChI Key |
WVHDWQWXYHXLFT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1C)C)C)(C2=C(C=C(C=C2C)C)C)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=C(C=C(C=C5C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


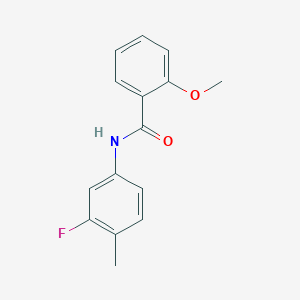
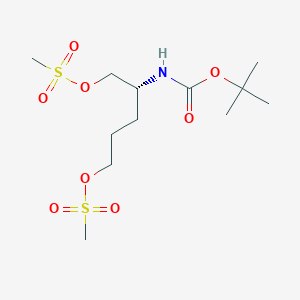
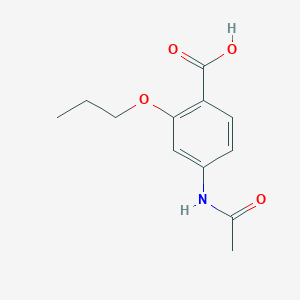
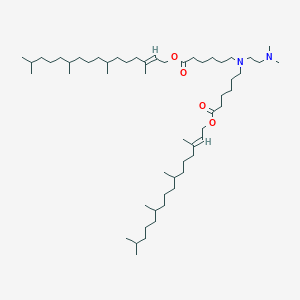
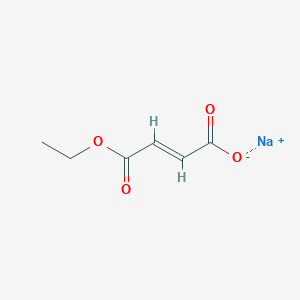
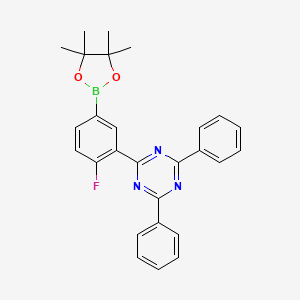
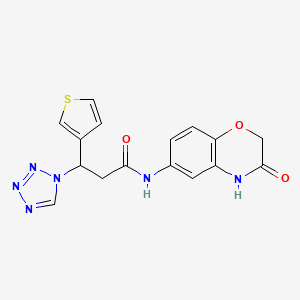
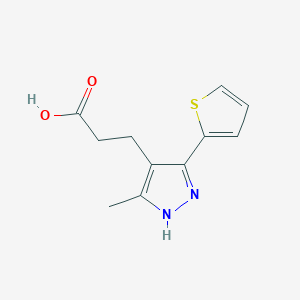
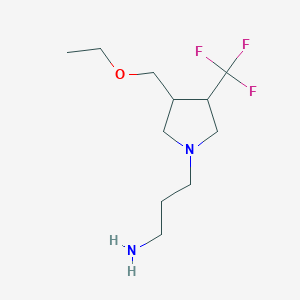
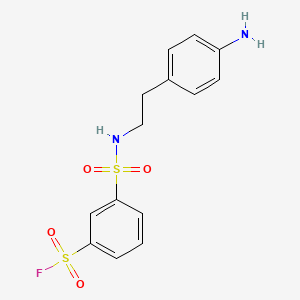
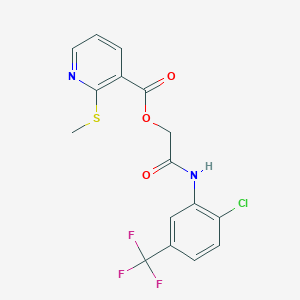
![6-(3-Chloro-4-methoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352410.png)
![4-Nitrophenyl (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B13352417.png)
